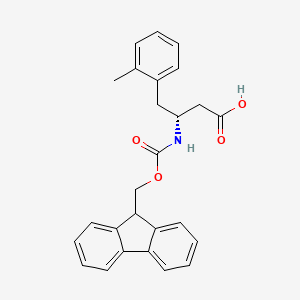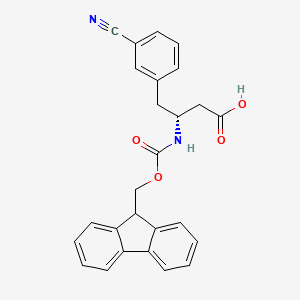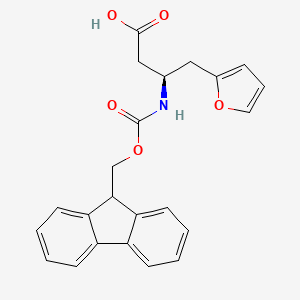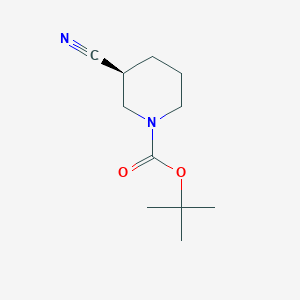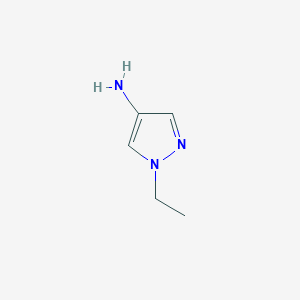
1-乙基-1H-吡唑-4-胺
描述
1-Ethyl-1H-pyrazol-4-amine is a heterocyclic organic compound with the molecular formula C5H9N3. It features a pyrazole ring substituted with an ethyl group at the 1-position and an amino group at the 4-position. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
科学研究应用
1-Ethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and dyes
作用机制
Target of Action
1-Ethyl-1H-pyrazol-4-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Similar pyrazole compounds have shown interactions with enzymes like topoisomerase iv and covid-19 main protease . These enzymes play crucial roles in bacterial DNA replication and viral replication, respectively .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to inhibit the activity of their target enzymes . This inhibition could be due to the compound binding to the active site of the enzyme, thereby preventing the enzyme from performing its function .
Biochemical Pathways
Given its potential targets, it can be inferred that it may affect the dna replication pathway in bacteria and the replication process of the sars-cov-2 virus .
Result of Action
Based on the known targets of similar pyrazole compounds, it can be inferred that the compound may inhibit bacterial growth and viral replication .
Action Environment
This compound, like other pyrazole derivatives, holds promise for the development of new therapeutic agents due to its potential antimicrobial and antiviral activities .
生化分析
Biochemical Properties
1-ethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to changes in enzyme activity, affecting normal nerve impulse transmission. Additionally, 1-ethyl-1H-pyrazol-4-amine has shown potential in inhibiting certain enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species .
Cellular Effects
1-ethyl-1H-pyrazol-4-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to affect the activity of acetylcholinesterase, leading to changes in nerve impulse transmission and potentially causing behavioral changes and body movement impairment . Furthermore, 1-ethyl-1H-pyrazol-4-amine can modulate oxidative stress levels in cells by inhibiting enzymes responsible for the production of reactive oxygen species, thereby protecting cells from oxidative damage .
Molecular Mechanism
The molecular mechanism of 1-ethyl-1H-pyrazol-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, affecting nerve impulse transmission. Additionally, 1-ethyl-1H-pyrazol-4-amine can interact with enzymes involved in oxidative stress, reducing the production of reactive oxygen species and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-1H-pyrazol-4-amine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1-ethyl-1H-pyrazol-4-amine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 1-ethyl-1H-pyrazol-4-amine has been associated with sustained inhibition of acetylcholinesterase and prolonged protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 1-ethyl-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit acetylcholinesterase activity without causing significant adverse effects . At higher doses, 1-ethyl-1H-pyrazol-4-amine can lead to toxic effects, including severe inhibition of acetylcholinesterase, resulting in impaired nerve impulse transmission and potential neurotoxicity . Additionally, high doses of the compound may cause oxidative stress due to its interaction with enzymes involved in reactive oxygen species production .
Metabolic Pathways
1-ethyl-1H-pyrazol-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process affects the compound’s bioavailability and activity, influencing its overall effects on cellular function.
Transport and Distribution
Within cells and tissues, 1-ethyl-1H-pyrazol-4-amine is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues . Additionally, 1-ethyl-1H-pyrazol-4-amine can interact with specific transporters that mediate its uptake into cells, affecting its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 1-ethyl-1H-pyrazol-4-amine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1-ethyl-1H-pyrazol-4-amine may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress levels . Additionally, the compound’s localization within the nucleus can affect gene expression and cellular signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclocondensation of ethylhydrazine with 1,3-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide .
Industrial Production Methods: In an industrial setting, the synthesis of 1-ethyl-1H-pyrazol-4-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the production process .
化学反应分析
Types of Reactions: 1-Ethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Nitroso-pyrazole or nitro-pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
相似化合物的比较
- 1-Methyl-1H-pyrazol-4-amine
- 1-Propyl-1H-pyrazol-4-amine
- 1-Butyl-1H-pyrazol-4-amine
Comparison: 1-Ethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various synthetic applications .
属性
IUPAC Name |
1-ethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-8-4-5(6)3-7-8/h3-4H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENLKZLWIDJRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427002 | |
| Record name | 1-ethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-24-7 | |
| Record name | 1-ethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1h-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



